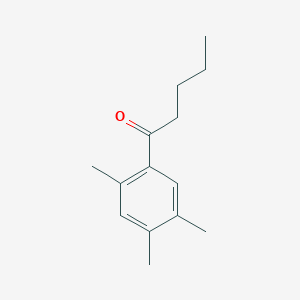

1-(2,4,5-Trimethylphenyl)pentan-1-one

Beschreibung

1-(2,4,5-Trimethylphenyl)pentan-1-one is a substituted aromatic ketone characterized by a pentanone backbone attached to a 2,4,5-trimethylphenyl group. Its application is inferred from research on melt-cast explosives, where substituted phenyl ketones serve as carriers due to their moderate melting points (80–120°C) and compatibility with energetic materials . The trimethylphenyl group enhances thermal stability and reduces volatility compared to simpler aliphatic ketones, making it suitable for high-temperature formulations .

Eigenschaften

IUPAC Name |

1-(2,4,5-trimethylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-5-6-7-14(15)13-9-11(3)10(2)8-12(13)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJDMYRQOZVOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2,4,5-Trimethylphenyl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of 1-(2,4,5-Trimethylphenyl)pentan-1-one often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4,5-Trimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,4,5-Trimethylphenyl)pentan-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2,4,5-Trimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Boiling Points: Methyl and trimethylphenyl substituents increase boiling points compared to aliphatic ketones (e.g., 3-pentanone, BP 102°C ). The trimethylphenyl group’s steric bulk and aromaticity further elevate boiling points (~215°C estimated) due to enhanced van der Waals interactions .

- Polarity : Hydroxyl substituents (e.g., 1-(4-hydroxyphenyl)-3-methylpentan-1-one) increase polarity and hydrogen-bonding capacity, improving water solubility compared to hydrophobic methyl groups .

Branched Aliphatic Ketones

Branched ketones like 2,2,4,4-tetramethyl-3-pentanone (CAS 815-24-7) exhibit contrasting properties:

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | - | - |

| 3-Pentanone | 96-22-0 | 102 | 0.813 |

Key Findings :

- Volatility: Aliphatic ketones (e.g., 3-pentanone) have lower boiling points (102°C) due to weaker intermolecular forces compared to aromatic analogs .

- Stability: Trimethylphenylpentanone’s aromatic structure confers superior thermal stability, making it preferable in explosive formulations over aliphatic ketones, which may degrade under high-energy conditions .

Energetic Nitroimidazole Derivatives

| Compound Name | Detonation Velocity (km/s) | Thermal Stability (°C) |

|---|---|---|

| 2,4,5-Trinitroimidazole | 9.5 | >200 |

| 1-(2,4,5-Trimethylphenyl)pentan-1-one | - | ~150–200 (estimated) |

Key Findings :

- Thermal Stability: Trimethylphenylpentanone’s stability (~150–200°C) is comparable to nitroimidazoles but lacks the oxygen balance required for primary explosives .

Biologische Aktivität

1-(2,4,5-Trimethylphenyl)pentan-1-one, also known as a ketone derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-(2,4,5-Trimethylphenyl)pentan-1-one features a pentanone backbone with a trimethyl-substituted phenyl group. Its molecular formula is , and it possesses significant lipophilicity due to the hydrophobic alkyl chains. This property influences its interaction with biological membranes and potential therapeutic targets.

The biological activity of 1-(2,4,5-Trimethylphenyl)pentan-1-one is primarily attributed to its ability to interact with various molecular targets in the body. It may exhibit effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways that affect physiological responses.

Biological Activity Overview

Research has indicated several biological activities associated with 1-(2,4,5-Trimethylphenyl)pentan-1-one:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain bacterial strains in vitro.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Cytotoxicity : Studies have explored its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of 1-(2,4,5-Trimethylphenyl)pentan-1-one, researchers tested its effectiveness against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that this compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with 1-(2,4,5-Trimethylphenyl)pentan-1-one exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to controls. This suggests that the compound may modulate immune responses effectively.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research into the cytotoxic effects of this compound revealed that it induces apoptosis in human breast cancer cell lines (MCF-7). Treatment with varying concentrations led to increased markers of apoptosis such as caspase activation and PARP cleavage. These findings highlight its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.